molecular formula C20H16N2O2S B2769330 2-Amino-5-oxo-7-phenyl-4-thiophen-2-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile CAS No. 311326-51-9

2-Amino-5-oxo-7-phenyl-4-thiophen-2-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile

Cat. No. B2769330
CAS RN: 311326-51-9
M. Wt: 348.42
InChI Key: GEMOXYJUYDPQOV-UHFFFAOYSA-N
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Description

The compound “2-Amino-5-oxo-7-phenyl-4-thiophen-2-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile” is a chemical compound with the linear formula C14H12N2O2S . It has been used in various studies and experiments .


Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions (MCRs), which are powerful tools in the synthesis of organic compounds . These reactions provide various advantages, such as less reaction time, simple separation steps, and cost-effectiveness .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The compound contains a thiophene ring, a phenyl ring, and a tetrahydrochromene ring, among other features .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It likely exhibits properties common to organic compounds with similar structures .

Scientific Research Applications

Synthesis and Chemical Properties

This compound has been utilized as a key intermediate in the synthesis of various heterocyclic compounds. For instance, El-Kashef et al. (2007) described the transformation of a similar compound into pyrrolobenzo[b]thieno[1,4]diazepines, highlighting its versatility in synthesizing title compounds with potential pharmaceutical applications (El-Kashef et al., 2007). Similarly, Sharma et al. (2015) conducted X-ray studies on carbonitrile compounds to understand their crystal structures, which could inform the development of new materials and drugs (Sharma et al., 2015).

Optical and Structural Analysis

Research by Zeyada et al. (2016) on the structural and optical properties of certain 4H-pyrano[3,2-c]quinoline derivatives revealed insights into their polycrystalline nature and optical behavior, which could be critical for applications in materials science and nanotechnology (Zeyada et al., 2016).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, the focus has been on synthesizing new compounds that could serve as leads for drug development. Gholap et al. (2007) synthesized a series of novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile analogues and evaluated their antifungal properties, demonstrating the potential for developing new antifungal agents (Gholap et al., 2007).

Photovoltaic Applications

The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives have been studied, with findings indicating their potential use in organic–inorganic photodiode fabrication. Research by Zeyada et al. (2016) explored the electrical properties and photovoltaic sensitivity of these compounds, suggesting their application in the development of photodiodes (Zeyada et al., 2016).

Future Directions

The compound could potentially be used in further studies and experiments due to its complex structure and the presence of multiple functional groups . Its synthesis could also be optimized for better yield and efficiency .

properties

IUPAC Name

2-amino-5-oxo-7-phenyl-4-thiophen-2-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c21-11-14-18(17-7-4-8-25-17)19-15(23)9-13(10-16(19)24-20(14)22)12-5-2-1-3-6-12/h1-8,13,18H,9-10,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMOXYJUYDPQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1OC(=C(C2C3=CC=CS3)C#N)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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